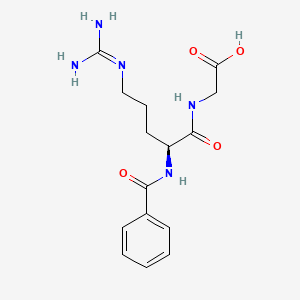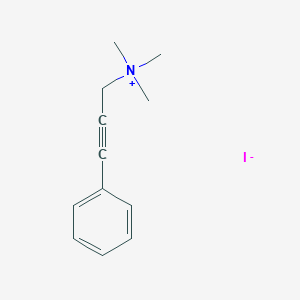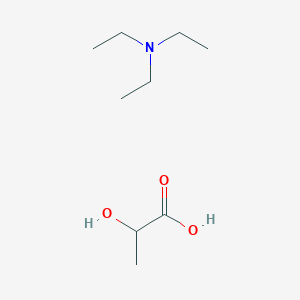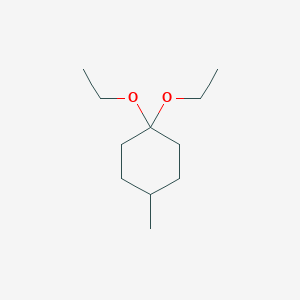
Cyclohexane, 1,1-diethoxy-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane, 1,1-diethoxy-4-methyl- is an organic compound with the molecular formula C11H22O2 It is a derivative of cyclohexane, where two ethoxy groups and a methyl group are substituted at the 1 and 4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexane, 1,1-diethoxy-4-methyl- can be synthesized through the acetalization of cyclohexanone with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
- An acid catalyst such as p-toluenesulfonic acid is added to the mixture.
- The reaction mixture is heated under reflux conditions to facilitate the formation of the acetal.
- The product is then purified through distillation or recrystallization.
Cyclohexanone: is mixed with .
Industrial Production Methods
In an industrial setting, the production of cyclohexane, 1,1-diethoxy-4-methyl- follows a similar synthetic route but on a larger scale. The process involves continuous feeding of cyclohexanone and ethanol into a reactor with an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then separated and purified using industrial distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexane, 1,1-diethoxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone and other oxidation products.
Reduction: Reduction reactions can convert the compound back to cyclohexane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Cyclohexanone, carboxylic acids, and other oxidized derivatives.
Reduction: Cyclohexane derivatives with reduced functional groups.
Substitution: Various substituted cyclohexane derivatives depending on the reagents used.
Applications De Recherche Scientifique
Cyclohexane, 1,1-diethoxy-4-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclohexane, 1,1-diethoxy-4-methyl- depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets and pathways are studied to understand its effects and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane, 1,1-dimethoxy-4-methyl-: Similar structure but with methoxy groups instead of ethoxy groups.
Cyclohexane, 1,1-diethoxy-4-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
Cyclohexane, 1,1-diethoxy-3-methyl-: Similar structure but with the methyl group at the 3 position.
Uniqueness
Cyclohexane, 1,1-diethoxy-4-methyl- is unique due to the specific positioning of the ethoxy and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This structural uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
52162-24-0 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
1,1-diethoxy-4-methylcyclohexane |
InChI |
InChI=1S/C11H22O2/c1-4-12-11(13-5-2)8-6-10(3)7-9-11/h10H,4-9H2,1-3H3 |
Clé InChI |
BDXWQBIGBPSDPZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(CCC(CC1)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


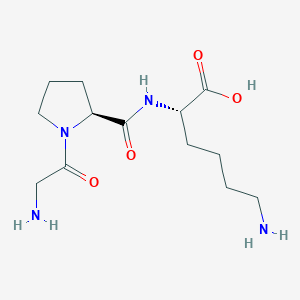
![2-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14643684.png)
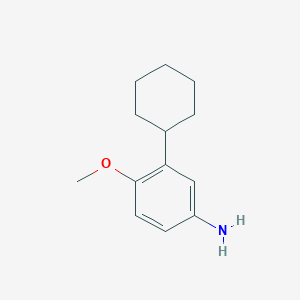

![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14643698.png)
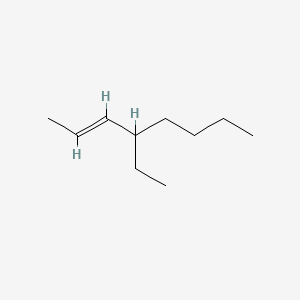
![Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14643721.png)
![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
![6-Bromo-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14643737.png)
